molecular formula C15H18BrN3O B2590122 N-(5-bromo-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1384597-49-2

N-(5-bromo-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2590122
CAS No.: 1384597-49-2
M. Wt: 336.233
InChI Key: GBLMUPJDASSDBP-UHFFFAOYSA-N
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Description

N-(5-bromo-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a brominated pyridine ring, a piperidine ring, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-bromo-6-methylpyridine, propargyl bromide, and piperidine-4-carboxylic acid.

    Step 1 Formation of Intermediate: The first step involves the alkylation of piperidine-4-carboxylic acid with propargyl bromide in the presence of a base such as potassium carbonate to form 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid.

    Step 2 Coupling Reaction: The intermediate is then coupled with 5-bromo-6-methylpyridine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product, N-(5-bromo-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of carbonyl-containing derivatives.

    Reduction: Reduction reactions can target the brominated pyridine ring, potentially leading to debromination or hydrogenation of the pyridine ring.

    Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of debrominated or hydrogenated derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structural features.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use as therapeutic agents for various diseases.

Industry

    Material Science: Application in the development of new materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism by which N-(5-bromo-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propynyl group and the brominated pyridine ring are likely involved in binding interactions with these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
  • N-(5-fluoro-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
  • N-(5-iodo-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Uniqueness

N-(5-bromo-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The combination of the brominated pyridine ring and the propynyl group provides distinct chemical and biological characteristics compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O/c1-3-8-19-9-6-12(7-10-19)15(20)18-14-5-4-13(16)11(2)17-14/h1,4-5,12H,6-10H2,2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLMUPJDASSDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2CCN(CC2)CC#C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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